molecular formula C14H22N4O2 B15121974 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine

Cat. No.: B15121974
M. Wt: 278.35 g/mol
InChI Key: UDFYBTQEGHYCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a piperazine ring, which is further connected to a dimethoxypyrimidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with 4-cyclobutylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclobutyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
  • 4-Cyclobutyl-2-cyclopropyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine

InChI

InChI=1S/C14H22N4O2/c1-19-12-10-13(20-2)16-14(15-12)18-8-6-17(7-9-18)11-4-3-5-11/h10-11H,3-9H2,1-2H3

InChI Key

UDFYBTQEGHYCLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3CCC3)OC

Origin of Product

United States

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